molecular formula C16H19N3O2S B6718271 N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide

N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide

Cat. No.: B6718271
M. Wt: 317.4 g/mol
InChI Key: SXEYEQRQYWOPQQ-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring bonded to a sulfonamide group, with two pyridine rings attached via ethyl and methyl linkers

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-6-7-16)19(13-14-4-3-9-17-12-14)11-8-15-5-1-2-10-18-15/h1-5,9-10,12,16H,6-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYEQRQYWOPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N(CCC2=CC=CC=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the sulfonamide group: This step involves the reaction of the cyclopropane derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Introduction of pyridine rings: The final step involves the alkylation of the sulfonamide with 2-(2-pyridyl)ethyl bromide and 3-(pyridylmethyl) chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor ligand.

Medicine

Due to its structural features, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridin-2-ylethyl)-N-(pyridin-4-ylmethyl)cyclopropanesulfonamide
  • N-(2-pyridin-3-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide
  • N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

Uniqueness

N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)cyclopropanesulfonamide is unique due to the specific positioning of the pyridine rings and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.

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